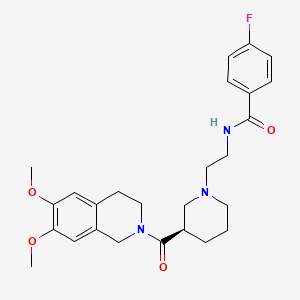

YM758

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLKUSHZNSYRKK-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401040110 | |

| Record name | YM 758 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312752-85-5 | |

| Record name | YM-758 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM 758 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-758 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUE40R3FTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

YM758 and HCN Channels: Unraveling a Discontinued Narrative

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ion channel modulators is paramount. YM758, a compound identified as an inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, presents a case study in the challenges of elucidating the full scientific story of a discontinued pharmaceutical candidate.

This compound, also known as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, was developed by Astellas Pharma, Inc. (formerly Yamanouchi Pharmaceutical Co., Ltd.) as a potent inhibitor of the "funny" current (If), which is generated by HCN channels.[1] The primary therapeutic targets for this compound were cardiovascular conditions such as stable angina and atrial fibrillation, owing to its ability to selectively lower heart rate.[1] Despite its initial promise, the development of this compound was discontinued, leading to a scarcity of in-depth, publicly available data on its precise mechanism of action at the molecular level.

This guide endeavors to synthesize the available information on this compound's interaction with HCN channels, while also highlighting the significant gaps in the current body of knowledge.

Limited Quantitative Data on this compound's Effect on HCN Channels

A comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed electrophysiological data for this compound. Key quantitative metrics, which are crucial for a thorough understanding of its inhibitory profile, remain largely unpublished. This includes:

-

Gating Parameter Modifications: Detailed information on how this compound affects the gating properties of HCN channels, such as the voltage-dependence of activation, and the kinetics of channel opening and closing, has not been publicly disclosed.

-

State-Dependent Block: The mechanism of many HCN channel blockers involves preferential binding to specific channel states (open, closed, or inactivated). There is no available data to confirm whether this compound exhibits such state-dependent inhibition.

Due to the lack of this fundamental quantitative data, a comparative table summarizing the effects of this compound on HCN channel properties cannot be constructed at this time.

Presumed Experimental Protocols

Based on standard practices for characterizing HCN channel inhibitors during the period of this compound's development, the following experimental protocols were likely employed internally by Yamanouchi/Astellas Pharma. However, it is critical to note that specific, detailed methodologies for this compound have not been published.

1. Electrophysiology:

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique would have been a primary method for initial screening and characterization.

-

Procedure:

-

Synthesize cRNA for the desired human HCN channel isoform (e.g., hHCN1, hHCN2, hHCN4).

-

Inject the cRNA into Xenopus laevis oocytes.

-

After 2-5 days of incubation to allow for channel expression, place the oocyte in a recording chamber perfused with a standard bathing solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES; pH 7.4).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -40 mV) and apply hyperpolarizing voltage steps to elicit HCN channel currents.

-

Record baseline currents and then perfuse the chamber with varying concentrations of this compound to determine its inhibitory effect.

-

-

-

Patch-Clamp Electrophysiology in Mammalian Cells: For more detailed mechanistic studies, whole-cell or inside-out patch-clamp recordings from mammalian cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing specific HCN channel isoforms would have been utilized.

-

Procedure (Whole-Cell):

-

Culture mammalian cells expressing the target HCN channel isoform.

-

Place a coverslip with adherent cells into a recording chamber on an inverted microscope.

-

Perfuse with an extracellular solution.

-

Use a glass micropipette filled with an intracellular solution to form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.

-

Apply voltage protocols to elicit HCN currents and test the effects of this compound applied to the extracellular solution.

-

-

2. In Vitro and In Vivo Pharmacology:

-

Isolated Guinea Pig Right Atria: As suggested by the literature, spontaneously beating guinea pig right atria were likely used to assess the negative chronotropic effects of this compound in a native tissue setting.

-

Anesthetized Rat Models: In vivo studies in anesthetized rats would have been conducted to evaluate the effects of this compound on heart rate and blood pressure.

Visualizing the Unknown: Proposed Mechanisms and Workflows

Given the absence of specific data for this compound, we can visualize the hypothesized mechanism of action and the general experimental workflow for its characterization based on our understanding of other HCN channel inhibitors.

References

YM758: A Technical Deep Dive into a Novel If Channel Inhibitor

Foreword: This document provides a comprehensive technical overview of YM758, a novel inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If channel. Developed by Astellas Pharma Inc., this compound was investigated for its potential as a heart rate-lowering agent for cardiovascular diseases such as stable angina and atrial fibrillation. Although its development has been discontinued, the study of this compound offers valuable insights into the pharmacology of If channel inhibition. This guide is intended for researchers, scientists, and drug development professionals, presenting available data on its discovery, mechanism of action, and preclinical evaluation.

Introduction to If Channel Inhibition

The "funny" current (If) is a mixed sodium-potassium current primarily found in the sinoatrial (SA) node of the heart, the body's natural pacemaker.[1][2] This current is activated during hyperpolarization at the end of an action potential and is responsible for initiating the diastolic depolarization phase, which in turn controls the heart rate.[1][2] The channels that conduct this current are the HCN channels, with the HCN4 isoform being predominant in the SA node.[1]

A key feature of HCN channels is their dual activation by both voltage and intracellular cyclic adenosine monophosphate (cAMP).[1][3] This dual regulation is central to the autonomic nervous system's control of heart rate, where sympathetic stimulation increases cAMP and heart rate, while parasympathetic stimulation has the opposite effect.

Due to their specific role in pacemaking, with minimal impact on other cardiac functions, HCN channels are an attractive target for drugs aimed at selectively reducing heart rate.[2] This has led to the development of If channel inhibitors, a class of drugs with therapeutic potential in conditions where heart rate reduction is beneficial, such as stable angina and heart failure.[2]

This compound: Discovery and Developmental History

This compound, with the chemical name (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, was developed by Astellas Pharma Inc., a Japanese pharmaceutical company formed in 2005 through the merger of Yamanouchi Pharmaceutical Co., Ltd. and Fujisawa Pharmaceutical Co., Ltd.[4] this compound was identified as a potent and specific inhibitor of the If current, with the potential for treating stable angina and atrial fibrillation.[4]

While the specific timeline of this compound's discovery and early development is not extensively detailed in publicly available literature, it was part of a research program focused on novel cardiovascular agents. Despite promising initial preclinical findings, the clinical development of this compound was ultimately discontinued.[4] The precise reasons for this decision have not been officially disclosed by Astellas Pharma.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the If current in the sinoatrial node. By blocking the HCN channels, this compound reduces the influx of positive ions during diastole, thereby slowing the rate of diastolic depolarization. This prolongation of the pacemaker potential results in a dose-dependent reduction in heart rate.

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

Quantitative Preclinical Data

While comprehensive quantitative data for this compound is limited in publicly accessible literature, some key findings from preclinical studies have been reported.

Table 1: Pharmacodynamic and Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Notes |

| ECe50 | Dog (tachycardia-induced) | 6.0 ng/mL | Concentration in the effective compartment for 50% of maximal heart rate reduction. |

| Absolute Bioavailability | Rat | 7.5% - 16.6% | |

| Dog | 16.1% - 22.0% | ||

| Total Body Clearance (CLtot) | Rat | 5.71 - 7.27 L/h/kg | |

| Dog | 1.75 - 1.90 L/h/kg | ||

| Tissue/Plasma Ratio (Foetus) | Rat | < 1.0 | Suggests limited placental transfer.[5] |

| Tissue/Plasma Ratio (Milk) | Rat | 7.2 (at 1h), 11.0 (at 4h) | Indicates secretion into maternal milk.[5] |

Data compiled from available preclinical studies.[6]

It is important to note the discrepancy between the in vivo ECe50 in dogs and in vitro findings in guinea pig right atria (EC30 of 70.4 ng/mL), suggesting that the duration of this compound's effect may be due to strong binding to the If channel and/or slow dissociation, rather than high plasma concentrations.[6] this compound's metabolites were found to have weak to no inhibitory effect on the spontaneous beat rate in in vitro experiments.[6]

Experimental Protocols

The characterization of this compound would have involved a series of standard preclinical cardiovascular safety and efficacy studies. While specific, detailed protocols for this compound are not available, this section outlines the general methodologies typically employed for such investigations.

In Vitro Electrophysiology: Patch-Clamp Analysis

The primary method for studying the direct effects of a compound on ion channels is the patch-clamp technique.

Objective: To determine the potency and selectivity of this compound on the If current and other key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).

General Protocol:

-

Cell Preparation: Use of heterologous expression systems (e.g., HEK293 or CHO cells) stably transfected with the specific human HCN isoform (e.g., HCN4) or other cardiac ion channels. Alternatively, primary cardiomyocytes isolated from the sinoatrial node of animal models (e.g., rabbits, mice) can be used.

-

Recording Configuration: Whole-cell patch-clamp configuration is typically used to record the total current from the entire cell membrane.

-

Solutions:

-

External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) to mimic the extracellular environment.

-

Internal Solution (Pipette): Contains ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).

-

-

Voltage Protocol: To elicit the If current, a hyperpolarizing voltage step protocol is applied. For example, from a holding potential of -40 mV, apply hyperpolarizing steps in increments (e.g., from -50 mV to -140 mV) for a duration sufficient to allow for channel activation (e.g., 2-3 seconds).

-

Data Acquisition and Analysis: Record the current responses before and after the application of varying concentrations of this compound. The percentage of current inhibition at each concentration is calculated to generate a concentration-response curve and determine the IC50 value.

-

Selectivity Profiling: Repeat the experiment using cells expressing other key cardiac ion channels (hERG, Nav1.5, Cav1.2) with appropriate voltage protocols for each channel to determine the IC50 values for off-target effects.

The following diagram illustrates a typical experimental workflow for in vitro ion channel screening.

References

- 1. mdpi.com [mdpi.com]

- 2. Cardiac Characterization MEA assays | Axion Biosystems [axionbiosystems.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue distribution of this compound, a novel If channel inhibitor, in pregnant and lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to YM758: A Novel If Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM758 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If current channel. Developed by Astellas Pharma, this compound was investigated as a novel therapeutic agent for stable angina and atrial fibrillation. Its mechanism of action involves the direct blockade of If channels in the sinoatrial node, leading to a reduction in heart rate without significantly affecting other cardiovascular parameters. Despite promising preclinical data, the clinical development of this compound was discontinued. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and available experimental data on this compound, intended to serve as a valuable resource for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a complex synthetic molecule, and it is the (R)-enantiomer that possesses the desired pharmacological activity. It has been primarily studied as a monophosphate salt to improve its pharmaceutical properties.

Table 1: Chemical and Physical Properties of this compound and its Monophosphate Salt

| Property | This compound (Free Base) | This compound Monophosphate | Reference(s) |

| IUPAC Name | (-)-N-{2-[(3R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]ethyl}-4-fluorobenzamide | N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid | [1] |

| Molecular Formula | C26H32FN3O4 | C26H35FN3O8P | [1][2] |

| Molecular Weight | 469.55 g/mol | 567.5 g/mol | [1][2] |

| SMILES | COc1cc2CCN(Cc2cc1OC)C(=O)C[C@@H]3CCCN(CCNC(=O)c4ccc(cc4)F)C3 | COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O | [2] |

| InChI | InChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1 | InChI=1S/C26H32FN3O4.H3O4P/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-5(2,3)4/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);(H3,1,2,3,4)/t20-;/m1./s1 | [2] |

| Solubility | Soluble in DMSO (100 mg/mL, 212.97 mM) | Not explicitly found | [3] |

Note: Data for pKa and logP were not available in the searched literature.

Pharmacology

Mechanism of Action

This compound is a selective inhibitor of the If current in the sinoatrial (SA) node of the heart.[4] The If current, carried by HCN channels, is a mixed sodium-potassium inward current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thereby controlling the heart rate. By blocking this current, this compound slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate. A key advantage of this mechanism is the selective action on the SA node, with minimal effects on other cardiac electrophysiological parameters such as ventricular repolarization and myocardial contractility.

Caption: Mechanism of action of this compound in the sinoatrial node.

Pharmacodynamics

Preclinical studies have demonstrated that this compound effectively reduces heart rate in a dose-dependent manner in various animal models. This bradycardic effect is achieved without significant changes in blood pressure, atrioventricular conduction, or cardiac contractility, highlighting its selectivity for the If current.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated in several preclinical species.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Animals

| Parameter | Rat | Dog | Reference(s) |

| Bioavailability (Oral) | 7.5 - 16.6% | 16.1 - 22.0% | |

| Elimination Half-life (t1/2) | 1.14 - 1.16 h | 1.10 - 1.30 h | |

| Total Body Clearance (CLtot) | 5.71 - 7.27 L/h/kg | 1.75 - 1.90 L/h/kg | |

| Plasma Protein Binding | Not specified | Saturation observed | |

| Major Binding Protein | Not specified | α1-acid glycoprotein (AGP) | |

| Blood-to-Plasma Ratio | 1.36 - 1.42 | 0.95 - 1.15 |

Note: Human pharmacokinetic data is limited.

Metabolism

In vitro studies using human liver microsomes have shown that this compound is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[5] The major metabolic pathways include oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.[1]

Table 3: In Vitro Inhibition Constants (Ki) of this compound for Human CYP Isozymes

| CYP Isozyme Substrate | Ki (µM) | Reference(s) |

| Midazolam (CYP3A4) | 59 - 340 | [5] |

| Nifedipine (CYP3A4) | 59 - 340 | [5] |

| Metoprolol (CYP2D6) | 59 - 340 | [5] |

The metabolism of this compound can be inhibited by potent inhibitors of CYP2D6 (e.g., quinidine) and CYP3A4 (e.g., ketoconazole), suggesting a potential for drug-drug interactions.[5]

Caption: Proposed metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the descriptions in the publications, the following methodologies were employed.

In Vitro Metabolism Studies

-

Objective: To identify the CYP isozymes responsible for this compound metabolism and to assess its potential for CYP inhibition.

-

Methodology:

-

Incubation: this compound was incubated with pooled human liver microsomes in the presence of an NADPH-generating system.

-

Metabolite Identification: The reaction mixture was analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.

-

CYP Inhibition Assay: The inhibitory potential of this compound on major CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) was evaluated by co-incubating this compound with known probe substrates for each isozyme. The formation of the substrate-specific metabolite was measured to determine the IC50 and subsequently the Ki values.

-

Reaction Phenotyping: To identify the specific CYPs involved in this compound metabolism, experiments were conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each CYP isozyme with human liver microsomes.

-

Caption: General workflow for in vitro metabolism studies of this compound.

Clinical Development and Status

The development of this compound for stable angina and atrial fibrillation was discontinued by Astellas Pharma.[2] The specific reasons for the discontinuation have not been publicly disclosed. There is no information available regarding any clinical trials that may have been conducted with this compound.

Conclusion

This compound is a selective If channel inhibitor with a well-defined mechanism of action and promising preclinical pharmacological and pharmacokinetic profiles. Its development was unfortunately halted, but the information gathered on its chemical properties, metabolism, and in vitro and in vivo activity provides a valuable case study for researchers in the field of cardiovascular drug discovery. The data presented in this technical guide can aid in the design of new If inhibitors and further the understanding of the therapeutic potential and challenges associated with this class of drugs.

References

An In-depth Technical Guide to the Synthesis and Core Methodology of YM758

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and methodology for YM758, a novel inhibitor of the "funny" current (If) channel. The document details a practical and scalable synthetic route, summarizing key quantitative data and outlining the experimental approach. Furthermore, it elucidates the signaling pathway central to this compound's mechanism of action.

This compound: Chemical Profile

This compound is the monophosphate salt of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide. It is a potent and selective inhibitor of the If current channel, playing a crucial role in the regulation of cardiac pacemaker activity.

| Property | Value |

| Molecular Formula | C26H32FN3O4 · H3PO4 |

| Molecular Weight | 567.5 g/mol |

| Target | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (If current) |

| Therapeutic Potential | Stable angina, atrial fibrillation |

Optimized Synthesis Pathway of this compound Monophosphate

A significant advancement in the synthesis of this compound was the development of a practical and scalable route that circumvents the limitations of earlier medicinal chemistry approaches. These initial routes were characterized by lengthy procedures, extensive use of chlorinated solvents, and reliance on silica-gel column chromatography for purification. A key innovation in the improved synthesis is the strategic avoidance of unstable intermediates. This was achieved through the utilization of a 4,5-dihydrooxazole intermediate, which facilitates a more efficient and robust process. This optimized pathway has been successfully implemented on a pilot-plant scale, yielding 36.5 kg of this compound monophosphate.

The overall yield of this improved synthetic route is a notable 49%, a substantial increase from the 14% or 34% yields reported for the earlier medicinal chemistry routes.

Logical Workflow for the Scalable Synthesis of this compound

Caption: High-level workflow of the scalable this compound synthesis.

Detailed Experimental Methodologies

While the precise, step-by-step protocols are proprietary to the developing entity, the published literature outlines the core transformations. The improved synthesis strategically introduces (R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidine-3-carboxylate as a key intermediate. This is achieved via an N-alkylation of the corresponding piperidine derivative with a bromide intermediate, a process that notably avoids the need for protecting and deprotecting steps common in earlier syntheses. The subsequent amide coupling and introduction of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety are performed under conditions optimized for scalability and purity, eliminating the need for chromatographic purification.

Signaling Pathway of this compound: If Channel Inhibition

This compound exerts its therapeutic effect by inhibiting the If current in the sinoatrial (SA) node of the heart. The If current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, primarily the HCN4 isoform in the SA node. This current is often referred to as the "funny" current due to its unusual activation by hyperpolarization.

The If current plays a pivotal role in the diastolic depolarization phase of the cardiac action potential in pacemaker cells. By slowing this rate of depolarization, this compound effectively reduces the heart rate.

Signaling Cascade of If Current and its Inhibition by this compound

Caption: this compound inhibits the HCN4 channel, slowing diastolic depolarization.

Metabolic Pathways of this compound

In vivo studies have shown that this compound undergoes metabolism primarily through oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation. The major cytochrome P450 enzymes involved in its metabolism are CYP2D6 and CYP3A4.

Experimental Workflow for Metabolite Profiling

Caption: Workflow for identifying and characterizing this compound metabolites.

This guide provides a foundational understanding of the synthesis and mechanism of action of this compound. For researchers and drug development professionals, the scalable and efficient synthesis, coupled with a well-defined mechanism of action, underscores the potential of this compound as a therapeutic agent. Further detailed experimental parameters for the synthesis can be found in the primary literature.

In Vivo Metabolic Profile of YM758 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic profile of YM758, a novel If channel inhibitor, in various animal models. The information presented is compiled from published preclinical studies and is intended to serve as a resource for researchers and professionals involved in drug development.

Executive Summary

This compound undergoes extensive metabolism in vivo, with the primary pathways being oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.[1][2] Studies in mice, rats, rabbits, dogs, and monkeys have shown a consistent metabolic profile, suggesting no significant species-specific differences in the biotransformation of this compound.[1][2] Quantitative analysis in rats reveals that the majority of the administered dose is eliminated through metabolic processes, with several metabolites identified in plasma, urine, and bile. This document outlines the detailed experimental methodologies, quantitative metabolic data from rat studies, and the elucidated metabolic pathways of this compound.

Experimental Protocols

Detailed methodologies for the in vivo metabolism studies of this compound are crucial for the interpretation of the presented data and for the design of future experiments. The following protocols are based on published literature.

Animal Models

A range of animal models have been utilized to investigate the in vivo metabolism of this compound. The species and their specific details are summarized in the table below.

| Animal Model | Strain | Sex | Body Weight |

| Mouse | B6C3F1 | Male | 20.2–24.8 g |

| Rat | Fischer 344 (F344) | Male | 168.2–186.9 g |

| Rabbit | Not Specified | Male | 2.85–3.17 kg |

| Dog | Not Specified | Male | 9.10–10.60 kg |

| Monkey | Not Specified | Male | 3.24–3.36 kg |

Dosing and Administration

This compound has been administered through both oral (p.o.) and intravenous (i.v.) routes in preclinical studies. For metabolic profiling, radiolabeled ([¹⁴C]) this compound is often employed to facilitate the detection and quantification of the parent drug and its metabolites.

-

Rats (Quantitative Profiling): A single oral dose of 1 mg/kg of [¹⁴C]-YM758 was administered.[1]

-

Rats (Metabolite Isolation): For the purpose of isolating sufficient quantities of metabolites for structural elucidation, a higher oral dose of 200 mg/kg of this compound monophosphate was used.[1]

-

Other Animal Models (Metabolite Identification):

Sample Collection

Biological samples were collected at various time points post-administration to characterize the time course of metabolism and excretion.

-

Rats (Quantitative Profiling):

-

Other Animal Models (Metabolite Identification):

Analytical Methods

A combination of chromatographic and spectroscopic techniques was employed for the separation, detection, quantification, and structural elucidation of this compound and its metabolites.

-

Sample Preparation: Plasma samples were typically prepared for analysis by solid-phase extraction.[1]

-

Metabolite Profiling and Quantification: Biological samples from studies using [¹⁴C]-YM758 were analyzed by liquid chromatography coupled with a radiometric detection system.[1][2]

-

Metabolite Identification and Structure Elucidation: Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS) with selected reaction monitoring (SRM).[1] The definitive structures of isolated metabolites were determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Quantitative Metabolic Profile in Rats

Quantitative data on the metabolic fate of this compound is most comprehensively available for the rat model. The following tables summarize the percentage of total radioactivity attributed to this compound and its metabolites in urine and bile following a single oral administration of [¹⁴C]-YM758.

Table 1: Metabolic Profile of this compound in Rat Urine (% of Total Radioactivity)

| Metabolite/Parent | 0-6 hours | 6-24 hours |

| This compound (Unchanged) | 15.6 | 9.8 |

| R3 | 13.1 | 14.6 |

| R4 | 17.6 | 25.8 |

| R9 | 7.2 | 15.6 |

| R10 | 23.0 | 9.7 |

| R19 | 14.4 | Not Reported |

Table 2: Metabolic Profile of this compound in Rat Bile (% of Total Radioactivity)

| Metabolite/Parent | 0-6 hours | 6-24 hours |

| This compound (Unchanged) | Not Detected | Not Detected |

| R1 and R2 (mixture) | 17.2 | 12.5 |

| R10 | 37.0 | 33.9 |

| R14 and R16 (mixture) | 20.4 | 24.4 |

| R17, R18, and R19 (mixture) | 25.4 | 22.5 |

Note: Quantitative data for other animal models such as mice, rabbits, dogs, and monkeys are not available in the reviewed public literature. However, studies have confirmed the presence of metabolites R3, R4, R8, and R16 in the plasma of these species.[1]

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through a series of phase I and phase II metabolic reactions. The primary metabolic pathways identified in rats are hydroxylation, oxidation followed by hydration, amide hydrolysis, and O-demethylation, which is then followed by sulfate or glucuronide conjugation.[1]

Experimental Workflow

The general workflow for investigating the in vivo metabolic profile of this compound in animal models is depicted in the following diagram.

Conclusion

The in vivo metabolism of this compound has been extensively studied in rats and qualitatively assessed in mice, rabbits, dogs, and monkeys. The metabolic pathways are well-characterized, with oxidation, hydration, and demethylation followed by conjugation being the major routes of biotransformation. Quantitative data from rat studies provide valuable insights into the extent of metabolism and the relative abundance of major metabolites. While a consistent metabolic profile across species is a positive indicator for predicting human metabolism, the lack of quantitative data in non-rodent species represents a knowledge gap. Further studies to quantify the metabolites of this compound in dogs and monkeys would provide a more complete picture of its disposition in preclinical species and enhance the translation of these findings to human clinical studies.

References

The Pharmacokinetics and Bioavailability of YM758 in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, distribution, metabolism, and excretion of YM758, a novel I(f) channel inhibitor, in rat models. The information is compiled from preclinical studies to support further research and development of this compound.

Executive Summary

This compound exhibits rapid absorption and extensive metabolism following oral administration in rats. Bioavailability is in the low to moderate range, and the compound displays non-linear pharmacokinetics. Distribution studies show wide tissue penetration with notable accumulation in the thoracic aorta and eyeballs. The primary route of excretion is through the bile. Metabolism is diverse, involving oxidation, hydrolysis, and conjugation pathways.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound have been characterized in rats following both intravenous and oral administration.

Table 2.1: Intravenous Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species/Strain | Citation |

| Elimination Half-Life (t½) | 1.14 - 1.16 hours | Rat | [1] |

| Total Body Clearance (CLtot) | 5.71 - 7.27 L/h/kg | Rat | [1] |

Table 2.2: Oral Pharmacokinetic and Bioavailability Data of this compound in Rats

| Parameter | Value | Species/Strain | Citation |

| Absolute Bioavailability | 7.5% - 16.6% | Rat | [1] |

| AUC(0-1h) Ratio (Radioactivity vs. Unchanged Drug) | 17.7% | Albino Rat | [2][3] |

Note: After oral administration, the plasma levels of this compound in rats increased in a manner that was more than dose-proportional, indicating non-linear pharmacokinetics.[1] This has been partly attributed to a first-pass effect in the gastrointestinal tract and the liver.[1]

Absorption and Distribution

Absorption

This compound is well-absorbed from most segments of the gastrointestinal tract, with the exception of the stomach.[2][3]

Distribution

Studies using radiolabeled ¹⁴C-YM758 have demonstrated that the compound is well-distributed into tissues, with radioactivity concentrations in most tissues being higher than those in plasma.[2][3]

-

Blood-to-Plasma Ratio: The blood-to-plasma partition coefficient for this compound in rats is between 1.36 and 1.42.[1]

-

Tissue Accumulation: Extensive accumulation and a slower rate of elimination of radioactivity have been observed in the thoracic aorta and the eyeballs of both albino and non-albino rats.[2][3]

-

Placental and Milk Transfer: In pregnant rats, the fetal tissue to maternal plasma ratio of radioactivity was below 1.0, suggesting the involvement of Mdr1-mediated export at the blood-placenta barrier.[4] Conversely, in lactating rats, this compound readily passes into the milk, with tissue-to-plasma ratios of 7.2 at one hour and 11.0 at four hours post-administration.[4]

Table 3.1: Distribution Characteristics of this compound in Rats

| Parameter | Value | Species/Strain | Citation |

| Blood-to-Plasma Partition Coefficient | 1.36 - 1.42 | Rat | [1] |

| Fetus/Plasma Radioactivity Ratio | < 1.0 | Pregnant Rat | [4] |

| Milk/Plasma Radioactivity Ratio (1 hr) | 7.2 | Lactating Rat | [4] |

| Milk/Plasma Radioactivity Ratio (4 hr) | 11.0 | Lactating Rat | [4] |

Metabolism and Excretion

Metabolism

This compound undergoes extensive and diverse metabolism in rats.[5] The primary metabolic pathways identified are:

-

Hydroxylation[5]

-

Oxidation followed by hydration[5]

-

Amide hydrolysis[5]

-

O-demethylation followed by sulfate or glucuronide conjugation[5]

The main circulating metabolites in rat plasma have been identified as R4 and R10.[5]

Caption: Metabolic Pathways of this compound in Rats.

Excretion

The primary route of excretion for this compound and its metabolites in rats is via the bile. In a study with bile duct-cannulated albino rats, 57.3% of the administered radioactivity was recovered in the bile, while 17.8% was recovered in the urine following a single oral dose.[2]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of this compound in rats.

Animal Models

-

Strains: Studies have utilized albino, non-albino, and Fischer 344 (F344) rats.[2][4] Both male and female rats, including pregnant and lactating females, have been used depending on the study objectives.[4]

-

Surgical Models: Bile duct-cannulated rats were used for excretion balance studies.[2][5]

Dosing and Administration

-

Formulation: For oral administration, this compound monophosphate has been suspended in 0.5% methylcellulose.[5]

-

Routes of Administration: Both intravenous (i.v.) and oral (p.o.) gavage routes have been employed.[1][5]

-

Radiolabeling: ¹⁴C-labeled this compound has been used to facilitate absorption, distribution, metabolism, and excretion (ADME) studies.[2][4]

Caption: General Workflow for a this compound Pharmacokinetic Study in Rats.

Bioanalytical Methods

-

Sample Processing: Blood samples are typically processed to obtain plasma for analysis.

-

Analytical Techniques: The concentration of this compound and its metabolites in biological matrices is determined using techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or radio-HPLC for radiolabeled studies.

Mechanism of Action

This compound is an inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the "funny" current (I(f)) in cardiac pacemaker cells. By inhibiting this channel, this compound reduces the heart rate.

Caption: Mechanism of Action of this compound.

Conclusion

The pharmacokinetic profile of this compound in rats is characterized by rapid absorption, extensive metabolism, non-linear kinetics upon oral administration, and primary excretion through the biliary route. The wide tissue distribution and specific accumulation in certain tissues are important considerations for efficacy and safety assessments. The detailed metabolic pathways and experimental methodologies outlined in this guide provide a solid foundation for professionals in the field of drug development to design and interpret further studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative evaluation of absorption, distribution, and excretion of this compound, a novel If channel inhibitor, between albino and non-albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of Metabolite Profile of this compound, a Novel If Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tissue distribution of this compound, a novel If channel inhibitor, in pregnant and lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

YM758: An In-depth Technical Guide on its Effects on Sinoatrial Node Pacemaker Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM758 is a novel pharmacological agent identified as a potent and specific inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the "funny" current (If). This current is a critical component in the generation of spontaneous diastolic depolarization in sinoatrial (SA) node cells, the primary pacemaker of the heart. By selectively inhibiting the If current, this compound is expected to reduce the heart rate with minimal off-target effects. This technical guide provides a comprehensive overview of the known and inferred effects of this compound on SA node pacemaker activity, drawing upon available data for this compound and its pharmacological class, including established If inhibitors like ivabradine and zatebradine. The guide details the underlying molecular mechanisms, summarizes quantitative electrophysiological data, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to Sinoatrial Node Pacemaker Activity

The sinoatrial (SA) node, located in the right atrium, is the heart's natural pacemaker, responsible for generating the electrical impulses that drive the cardiac cycle. The automaticity of SA node cells arises from a unique property known as spontaneous diastolic depolarization (phase 4 of the action potential). This slow, spontaneous depolarization is driven by a combination of inward and outward ionic currents. Among these, the "funny" current (If) plays a crucial role.[1]

If is an inward current carried predominantly by sodium and potassium ions through HCN channels.[2] A key characteristic of If is its activation upon hyperpolarization of the cell membrane at the end of an action potential. This inward current gradually depolarizes the cell membrane, bringing it to the threshold for the activation of voltage-gated calcium channels, which then trigger the subsequent action potential. The rate of diastolic depolarization, and thus the heart rate, is significantly influenced by the magnitude and kinetics of the If current.

This compound: A Selective If Channel Inhibitor

This compound is a novel small molecule that has been identified as a selective inhibitor of the If current.[3][4] Its primary mechanism of action is the blockade of HCN channels, the molecular basis of the If current. By inhibiting this current, this compound is expected to slow the rate of spontaneous diastolic depolarization in SA node cells, leading to a reduction in the firing rate of pacemaker potentials and consequently, a decrease in heart rate.[4]

Due to its targeted action on the If current, which is predominantly expressed in the SA node, this compound is anticipated to have a more specific bradycardic effect compared to other heart rate-lowering agents like beta-blockers or calcium channel blockers, which can also affect myocardial contractility and atrioventricular conduction.

Quantitative Data on the Effects of If Inhibitors on Sinoatrial Node Pacemaker Activity

While specific quantitative data for this compound's effect on sinoatrial node electrophysiology is emerging, the effects of other well-characterized If inhibitors, such as ivabradine and zatebradine, provide a strong basis for understanding the expected impact of this class of drugs.

| Parameter | Drug | Concentration | Species | Effect | Reference |

| Sinoatrial Node Firing Rate | Ivabradine | 3 µM | Rabbit | ~15% decrease in spontaneous AP firing rate | [5] |

| Zatebradine | 0.0625 mg/kg | Canine | Significant dose-related increase in cardiac cycle length | [5][6][7][8] | |

| Zatebradine | 0.125 mg/kg | Canine | Significant dose-related increase in cardiac cycle length | [5][6][7][8] | |

| Zatebradine | 0.25 mg/kg | Canine | Significant dose-related increase in cardiac cycle length | [5][6][7][8] | |

| Diastolic Depolarization Slope | Ivabradine | 1.5 - 3 µM | Rabbit | Dose-dependent reduction | [9] |

| Action Potential Duration (APD) | Zatebradine | > 0.5 mg/kg | Canine | Significant increase in APD | [10] |

| If Current Inhibition (IC50) | Ivabradine | 2.25 µM | Human (cloned HCN channels) | - | [11] |

| Zatebradine | 1.96 µM | Human (cloned HCN channels) | - | [11] | |

| Cilobradine | 0.99 µM | Human (cloned HCN channels) | - | [11] | |

| Cilobradine | 0.62 µM | Mouse (native If) | - | [11] |

Experimental Protocols

Isolation of Sinoatrial Node Myocytes

A detailed protocol for the isolation of single pacemaker cells from the SA node is crucial for in vitro electrophysiological studies.

Objective: To obtain viable, single sinoatrial node myocytes for patch-clamp recording.

Materials:

-

Murine heart

-

Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 glucose; pH 7.4 with NaOH)

-

Enzyme solution (Tyrode's solution containing collagenase, elastase, and protease)

-

Kraft-Brühe (KB) solution

Procedure:

-

Excise the heart from a euthanized mouse and immediately place it in ice-cold Tyrode's solution.

-

Isolate the sinoatrial node region under a dissecting microscope.

-

Transfer the tissue to the enzyme solution and incubate at 37°C with gentle agitation to dissociate the cells.

-

Periodically and gently triturate the tissue with a wide-bore pipette to release single cells.

-

Monitor the cell dispersion under a microscope.

-

Once a sufficient number of single, relaxed myocytes are observed, transfer the cell suspension to KB solution to stop the enzymatic digestion.

-

Store the isolated cells at 4°C and use for patch-clamp experiments within a few hours.

Whole-Cell Patch-Clamp Recording of If Current and Action Potentials

The patch-clamp technique is the gold standard for studying the electrophysiological effects of compounds like this compound on ion channels and action potentials in isolated cells.

Objective: To record the If current and spontaneous action potentials from isolated sinoatrial node myocytes and to assess the effect of this compound.

Solutions:

-

External Solution (Tyrode's): As described above.

-

Pipette Solution (for If recording): (in mM) 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with KOH.

-

Pipette Solution (for Action Potential recording): (in mM) 130 K-aspartate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.1 Na-GTP, 5 Mg-ATP; pH 7.2 with KOH.

Procedure:

-

Transfer isolated SA node cells to a recording chamber on the stage of an inverted microscope and perfuse with Tyrode's solution at 35-37°C.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the appropriate pipette solution.

-

Approach a single, healthy myocyte with the patch pipette and form a high-resistance seal (GΩ seal) on the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

For If current recording (Voltage-Clamp):

-

Hold the cell at a holding potential of -40 mV.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to activate the If current.

-

Record the resulting currents.

-

Perfuse the cell with this compound at various concentrations and repeat the voltage-clamp protocol to determine the dose-dependent inhibition of If.

-

-

For Action Potential recording (Current-Clamp):

-

Switch to current-clamp mode and record the spontaneous action potentials.

-

Measure key parameters: firing rate, diastolic depolarization slope, action potential duration at 90% repolarization (APD90), and maximum diastolic potential.

-

Perfuse the cell with this compound and record the changes in these action potential parameters.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of If Current Modulation

The If current is modulated by the autonomic nervous system via the cyclic AMP (cAMP) signaling pathway. This compound, as a direct inhibitor of the HCN channel, bypasses this pathway to exert its effect.

Caption: Signaling pathway of If current modulation and the site of action of this compound.

Experimental Workflow for Assessing this compound's Effect

The following workflow outlines the key steps in a typical preclinical study to evaluate the electrophysiological effects of this compound on sinoatrial node pacemaker activity.

Caption: Experimental workflow for evaluating the electrophysiological effects of this compound.

Conclusion

This compound, as a selective If channel inhibitor, holds significant promise as a heart rate-lowering agent with a targeted mechanism of action on the sinoatrial node. Based on the extensive data from other If inhibitors, it is anticipated that this compound will effectively reduce the spontaneous firing rate of SA node cells by slowing the rate of diastolic depolarization, with minimal effects on other cardiac electrophysiological parameters. The in-depth understanding of its mechanism and the availability of robust experimental protocols will be instrumental in its further development and clinical application for cardiovascular diseases where heart rate reduction is a therapeutic goal. Further direct electrophysiological studies on this compound are warranted to precisely quantify its effects and confirm its selectivity.

References

- 1. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]

- 2. The funny current: cellular basis for the control of heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of ivabradine on left ventricular diastolic function of patients with heart failure with preserved ejection fraction -IVA-PEF study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Specific effects of zatebradine on sinus node function: suppression of automaticity, prolongation of sinoatrial conduction and pacemaker shift in the denervated canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]

- 7. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. researchgate.net [researchgate.net]

- 10. Acute effects of zatebradine on cardiac conduction and repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Patch Clamp Protocol [labome.com]

Investigating the Cardiac Electrophysiology Effects of YM758: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758, chemically identified as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate, is a novel cardiovascular agent developed for the potential treatment of conditions such as stable angina and atrial fibrillation.[1] Its primary mechanism of action is the inhibition of the "funny" current (If), an important ionic current involved in the pacemaker activity of the sinoatrial node.[1] This targeted action allows this compound to selectively reduce heart rate.[1] This technical guide provides a comprehensive overview of the available information regarding the cardiac electrophysiology of this compound, with a focus on its mechanism of action and the standard methodologies for assessing its cardiovascular safety.

While detailed quantitative data on the effects of this compound on specific cardiac ion channels and action potential duration are not extensively available in the public domain, this guide synthesizes the existing knowledge and outlines the typical experimental protocols employed in preclinical cardiovascular safety assessment.

Core Mechanism of Action: If Channel Inhibition

This compound exerts its primary pharmacodynamic effect through the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current in the sinoatrial node. The If current plays a crucial role in the diastolic depolarization phase of the cardiac action potential, thereby controlling the heart rate. By inhibiting this current, this compound slows down the rate of diastolic depolarization, leading to a reduction in heart rate.

A pharmacokinetic/pharmacodynamic (PK/PD) study in tachycardia-induced beagle dogs demonstrated a clear drug-induced reduction in heart rate following intravenous administration of this compound.[1] The half-life of the pharmacological effect on heart rate was observed to be longer than the plasma concentration half-life of the parent drug, suggesting a strong binding affinity and/or slower dissociation of this compound from the If channel.[1]

Data Presentation

The publicly available quantitative data on the cardiac electrophysiological effects of this compound is limited. The following table summarizes the key available parameter.

| Parameter | Species | Model | Value | Reference |

| ECe50 for Heart Rate Reduction | Dog (Beagle) | Tachycardia-induced | 6.0 ng/mL | [1] |

ECe50: The concentration of this compound in the effective compartment that results in 50% of the maximum heart rate reduction effect.

It is important to note that comprehensive data on the effects of this compound on other critical cardiac electrophysiology parameters, such as inhibition of hERG, Nav1.5, and Cav1.2 channels, and changes in action potential duration (APD), are not available in published literature. Preclinical safety assessments for cardiovascular drugs typically involve a thorough evaluation of these parameters to assess proarrhythmic risk.

Experimental Protocols

Detailed experimental protocols specific to the preclinical cardiac safety assessment of this compound are not publicly available. However, the following sections describe the standard methodologies used in the pharmaceutical industry to evaluate the cardiac electrophysiology of a new chemical entity.

In Vitro Ion Channel Assays

-

hERG (IKr) Potassium Channel Assay: This is a critical assay for assessing the risk of drug-induced QT prolongation and Torsades de Pointes (TdP). The effect of the test compound on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293) is typically evaluated using the whole-cell patch-clamp technique. Various concentrations of the compound are applied, and the inhibition of the hERG current is measured to determine an IC50 value.

-

Nav1.5 (INa) Sodium Channel Assay: This assay evaluates the effect of the compound on the cardiac fast sodium current, which is responsible for the rapid depolarization phase of the action potential. Inhibition of this channel can lead to conduction abnormalities. The experimental setup is similar to the hERG assay, using a cell line expressing the SCN5A gene.

-

Cav1.2 (ICa,L) Calcium Channel Assay: The L-type calcium current is crucial for the plateau phase of the action potential and for excitation-contraction coupling. Effects on this channel can influence contractility and action potential duration. The whole-cell patch-clamp technique on a suitable cell line is the standard method for this assessment.

In Vitro Action Potential Duration (APD) Assay

The effect of a compound on the action potential duration is often assessed in isolated cardiac preparations, such as Purkinje fibers or ventricular papillary muscles, from animal models (e.g., rabbit, dog, or guinea pig). Microelectrode impalement is used to record action potentials at different pacing cycle lengths. The APD at 90% repolarization (APD90) is a key parameter measured to assess the potential for proarrhythmia.

In Vivo Cardiovascular Safety Studies

In vivo studies are conducted in conscious, telemetered animals (commonly dogs or non-human primates) to evaluate the integrated effects of the compound on the cardiovascular system. These studies allow for the continuous monitoring of:

-

Electrocardiogram (ECG): Parameters such as heart rate, PR interval, QRS duration, and the corrected QT interval (QTc) are measured.

-

Hemodynamics: Arterial blood pressure and, in some cases, left ventricular pressure are monitored to assess effects on blood pressure and cardiac contractility.

Mandatory Visualizations

Signaling Pathway of this compound

References

YM758: A Technical Guide on a Novel I(f) Channel Inhibitor for Congestive Heart Failure Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758 is a novel small molecule that acts as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node of the heart. By specifically targeting this current, this compound demonstrates a potent ability to reduce heart rate without significant effects on other cardiovascular parameters such as blood pressure and myocardial contractility.[1][2] This mechanism of action positions this compound as a compound of interest for the management of cardiovascular conditions where heart rate reduction is beneficial, including stable angina and potentially congestive heart failure (CHF).[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and the established research framework for a similar If inhibitor, Ivabradine, to serve as a proxy for understanding the potential research and development path for this compound in the context of CHF. It is important to note that the clinical development of this compound was discontinued, and as such, extensive clinical data in heart failure is not publicly available.

Core Concepts: The I(f) Current and Heart Rate Regulation

The If current plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling the heart rate. In congestive heart failure, an elevated heart rate is a common compensatory mechanism that, over time, becomes maladaptive, increasing myocardial oxygen demand and contributing to the progression of the disease. By selectively inhibiting the I(f) current, compounds like this compound can effectively lower the heart rate, reducing the workload on the heart and potentially improving cardiac function and outcomes.

Preclinical Pharmacology of this compound

Preclinical studies have elucidated the fundamental pharmacological profile of this compound.

Pharmacokinetics and Metabolism

This compound is well-absorbed after oral administration.[3] The metabolism of this compound is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of two major metabolites.[4] The potential for drug-drug interactions with strong inhibitors of these enzymes should be considered in any future research.[4] The half-life of the pharmacological effect of this compound, observed as a reduction in heart rate, is longer than its plasma half-life, suggesting a strong binding affinity and/or slower dissociation from the I(f) channel.[2]

Table 1: Summary of Preclinical Pharmacokinetic and In Vitro Data for this compound

| Parameter | Species/System | Value/Observation | Reference |

| Mechanism of Action | - | Selective I(f) channel inhibitor | [1][2] |

| Primary Metabolizing Enzymes | Human Liver Microsomes | CYP2D6 and CYP3A4 | [4] |

| Inhibitory Potential (Ki values) | Human Liver Microsomes | 59-340 µM for midazolam, nifedipine, and metoprolol metabolism | [4] |

| ECe(50) for Heart Rate Reduction | Tachycardia-induced Beagle Dogs | 6.0 ng/ml | [2] |

| EC(30) in vitro | Isolated Guinea Pig Right Atria | 70.4 ng/ml | [2][3] |

Signaling Pathway of I(f) Channel Inhibition

The primary signaling pathway affected by this compound is the regulation of cyclic adenosine monophosphate (cAMP) modulation of HCN channels in sinoatrial node cells.

Caption: Signaling pathway of I(f) channel inhibition by this compound in sinoatrial node cells.

Experimental Protocols: A Framework Based on Ivabradine Heart Failure Studies

Due to the limited public data on this compound in heart failure models, the following experimental protocols are based on established methodologies used in the preclinical and clinical evaluation of Ivabradine, a well-characterized I(f) inhibitor. These serve as a guide for how this compound could be investigated in a congestive heart failure setting.

Preclinical In Vivo Model of Heart Failure

A common preclinical model is the coronary artery ligation model in rodents, which induces myocardial infarction and subsequent heart failure.

Objective: To assess the effect of this compound on cardiac function and remodeling in a post-myocardial infarction heart failure model.

Animal Model: Male Wistar rats or C57BL/6 mice.

Procedure:

-

Induction of Myocardial Infarction: Anesthetize the animals and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same procedure without ligation.

-

Treatment: Randomly assign animals to receive this compound (at various doses) or vehicle, administered orally, starting 24 hours post-ligation for a period of 4-8 weeks.

-

Assessment of Cardiac Function:

-

Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the treatment period to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular end-systolic and end-diastolic dimensions (LVESD, LVEDD).

-

Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic monitoring via a catheter inserted into the left ventricle to measure parameters such as left ventricular end-diastolic pressure (LVEDP), and the maximum rates of pressure rise and fall (dP/dtmax and dP/dtmin).

-

-

Histological Analysis: Euthanize the animals and excise the hearts. Perform histological staining (e.g., Masson's trichrome) to assess infarct size and cardiac fibrosis.

-

Biomarker Analysis: Analyze plasma levels of heart failure biomarkers such as B-type natriuretic peptide (BNP).

Caption: Experimental workflow for preclinical evaluation of this compound in a heart failure model.

Clinical Trial Design Framework (Based on Ivabradine's SHIFT Trial)

The landmark clinical trial for Ivabradine in heart failure was the SHIFT (Systolic Heart Failure Treatment with the If Inhibitor Ivabradine Trial). A similar design could be conceptualized for this compound.

Objective: To evaluate the efficacy and safety of this compound in patients with chronic heart failure with reduced ejection fraction.

Study Design: A randomized, double-blind, placebo-controlled, multicenter, international study.

Patient Population:

-

Adult patients (e.g., >18 years) with symptomatic chronic heart failure (NYHA class II-IV).

-

Left ventricular ejection fraction ≤ 35%.

-

In sinus rhythm with a resting heart rate ≥ 70 beats per minute.

-

On stable, guideline-directed medical therapy for heart failure, including a beta-blocker at the maximum tolerated dose.

-

Hospitalization for worsening heart failure within the previous 12 months.

Intervention:

-

This compound administered orally twice daily, with dose titration based on heart rate reduction.

-

Placebo administered orally twice daily.

Primary Endpoint: A composite of cardiovascular death or hospital admission for worsening heart failure.

Secondary Endpoints:

-

All-cause mortality.

-

Cardiovascular death.

-

Hospital admission for any cardiovascular reason.

-

Changes in NYHA class.

-

Patient and physician global assessment.

Table 2: Key Clinical Trial Data for Ivabradine in the SHIFT Trial (for illustrative purposes)

| Endpoint | Ivabradine Group | Placebo Group | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint | 24.5% | 28.7% | 0.82 (0.75-0.90) | <0.0001 |

| Cardiovascular Death | 15.1% | 15.3% | 0.91 (0.80-1.03) | 0.128 |

| Hospitalization for Worsening HF | 16.4% | 21.1% | 0.74 (0.66-0.83) | <0.0001 |

Data from the SHIFT trial is provided as a representative example for an I(f) inhibitor.

Conclusion

This compound is a selective I(f) channel inhibitor with a clear mechanism for heart rate reduction. While its clinical development was discontinued, the preclinical data and the established research pathway for the similar drug, Ivabradine, provide a robust framework for understanding its potential therapeutic role and the necessary investigational steps in the context of congestive heart failure. The provided data tables, signaling pathway diagram, and experimental workflows offer a technical guide for researchers and drug development professionals interested in this class of compounds for cardiovascular disease. Future research, should it be revisited, would need to focus on generating specific data for this compound in well-defined preclinical models of heart failure and eventually in rigorously designed clinical trials.

References

- 1. YM-758 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (this compound), a "funny" if current channel inhibitor, and heart rate reduction in tachycardia-induced beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the inhibitory and induction potential of this compound, a novel If channel inhibitor, for human P450-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

YM758: A Novel If Channel Inhibitor as a Potential Therapeutic Agent for Angina Pectoris

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Angina pectoris, a debilitating symptom of myocardial ischemia, presents a significant challenge in cardiovascular medicine. Current therapeutic strategies aim to rebalance myocardial oxygen supply and demand. YM758 is an investigational drug identified as a novel inhibitor of the If (funny) current in the sinoatrial (SA) node. By selectively targeting the pacemaker activity of the heart, this compound has the potential to reduce heart rate and, consequently, myocardial oxygen demand, offering a targeted approach to the management of stable angina. This document provides a comprehensive technical overview of the preclinical data available for this compound and extrapolates its potential clinical utility based on the established mechanism of action of If channel inhibitors, primarily drawing parallels with the approved anti-anginal agent, Ivabradine.

Introduction to this compound and the Role of If Channel Inhibition in Angina Pectoris

Angina pectoris results from an imbalance between myocardial oxygen supply and demand.[1] Pharmacological interventions aim to correct this imbalance by either increasing oxygen supply (e.g., coronary vasodilators) or decreasing oxygen demand.[2] The primary determinants of myocardial oxygen consumption are heart rate, myocardial contractility, and ventricular wall tension.[3]

This compound is a novel small molecule that has been identified as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the If "funny" current in the SA node.[4] The If current is a key determinant of the diastolic depolarization slope and, therefore, plays a crucial role in regulating the heart's pacemaker rate.[3] By inhibiting this current, this compound is expected to cause a dose-dependent reduction in heart rate without affecting other cardiovascular parameters such as myocardial contractility, atrioventricular conduction, or blood pressure.[3][5] This selective heart rate reduction is anticipated to decrease myocardial oxygen demand, thereby alleviating the symptoms of angina.[5][6]

The therapeutic rationale for this compound is analogous to that of Ivabradine, a well-characterized If channel inhibitor approved for the treatment of chronic stable angina.[5] Clinical evidence for Ivabradine has demonstrated its efficacy in improving exercise tolerance and reducing angina frequency.[5][7][8]

Preclinical Profile of this compound

While clinical data for this compound in angina pectoris is not yet available, preclinical studies have characterized its metabolic profile and disposition in various animal models.

Metabolism and Pharmacokinetics

In vivo studies in mice, rats, rabbits, dogs, and monkeys have shown that this compound undergoes diverse metabolism.[4] The primary metabolic pathways are hydroxylation, oxidation followed by hydration, amide hydrolysis, and O-demethylation followed by sulfate or glucuronide conjugation.[4] Notably, these studies suggest no significant species-specific differences in metabolism, and no human-specific circulating metabolites have been identified.[4] In vitro studies using human liver microsomes have identified CYP2D6 and CYP3A4 as the major cytochrome P450 isoenzymes involved in the metabolism of this compound.[5]

Quantitative Metabolic Profiling in Rats

Quantitative metabolic profiling in rats using 14C-labeled this compound has been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Route | Dose | Matrix | Time Point | Key Findings | Reference |

| Metabolite Identification | Oral | 200 mg/kg | Urine, Bile | Up to 24h | Isolation and structural elucidation of multiple metabolites (R1-R4, R8-R14, R16-R21) via chromatographic separation, MS, and NMR analyses. | [6] |

| Major Metabolic Pathways | - | - | - | - | (1) Hydroxylation, (2) Oxidation followed by hydration, (3) Amide hydrolysis, (4) O-demethylation followed by conjugation. | [4] |

| Metabolite Identification in Plasma | Oral | 250 mg/kg (mice, rats), 10 mg/kg (rabbits, dogs) | Plasma | 1, 2, 6, 24h | Identification of metabolites R3, R4, R8, and R16 using synthetic authentic standards. | [6] |

| Metabolite Identification in Plasma | Intravenous | 3 mg/kg (monkeys) | Plasma | 0.5, 1, 2, 4h | Identification of metabolites consistent with other species. | [6] |

Proposed Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the selective inhibition of the If current in the SA node.

Figure 1: Proposed signaling pathway for this compound in the sinoatrial node.

Extrapolated Clinical Efficacy and Experimental Protocols

Based on clinical trials of the If inhibitor Ivabradine, the following tables summarize the expected efficacy and a potential clinical trial design for this compound in patients with stable angina pectoris.

Anticipated Quantitative Efficacy Data (based on Ivabradine trials)

| Efficacy Endpoint | This compound (Projected) | Comparator (Placebo/Atenolol) | Study Reference (Ivabradine) |

| Change in Total Exercise Duration (seconds) | |||

| vs. Placebo (4 months) | +24.3 ± 65.3 | +7.7 ± 63.8 | [7] |

| vs. Atenolol 100mg (4 months) | +86.8 ± 129.0 | +78.8 ± 133.4 | [5] |

| Change in Time to Limiting Angina (seconds) | |||

| vs. Placebo (2 weeks) | Significant increase with higher doses | No significant change | [8] |

| Change in Time to 1-mm ST Segment Depression (seconds) | |||

| vs. Placebo (2 weeks) | Significant increase with higher doses | No significant change | [8] |

| Reduction in Angina Attacks per week | Two-thirds reduction | Two-thirds reduction (Atenolol) | [5] |

Proposed Experimental Protocol for a Phase II Clinical Trial

Figure 2: Proposed experimental workflow for a Phase II clinical trial of this compound.

Inclusion Criteria:

-

Age ≥ 18 years.

-

Documented history of chronic stable angina pectoris for at least 3 months.

-

Positive exercise stress test demonstrating myocardial ischemia.

-

On stable background anti-anginal therapy (or washout period prior to randomization).

Exclusion Criteria:

-

Recent myocardial infarction or unstable angina.

-

Clinically significant arrhythmias or conduction disorders.

-

Severe heart failure.

-

Hypotension.

-

Use of strong CYP3A4 inhibitors or inducers.

Primary Endpoints:

-

Change from baseline in total exercise duration at trough of drug activity.

Secondary Endpoints:

-

Time to onset of angina during exercise tolerance test.

-

Time to 1-mm ST-segment depression during exercise tolerance test.

-

Frequency of angina attacks and use of short-acting nitrates.

-

Safety and tolerability profile.

Conclusion and Future Directions

This compound, as a novel If channel inhibitor, represents a promising therapeutic candidate for the management of stable angina pectoris. Its selective mechanism of action offers the potential for effective heart rate reduction and symptomatic relief with a favorable side effect profile compared to less selective agents. The preclinical metabolic data for this compound are encouraging, suggesting a predictable pharmacokinetic profile.

Future research should focus on initiating well-designed clinical trials to establish the efficacy and safety of this compound in patients with stable angina. Direct comparative studies with existing anti-anginal therapies will be crucial to determine its place in the therapeutic armamentarium. Further investigation into the potential for this compound in other cardiovascular conditions where heart rate reduction is beneficial, such as heart failure, may also be warranted.